molecular formula C9H7F5N2O B2893957 1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 1775908-07-0

1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2893957
CAS No.: 1775908-07-0
M. Wt: 254.16
InChI Key: IIRNICNPCSHNIV-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)urea is an organic compound that features both difluorophenyl and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 2,6-difluoroaniline with 2,2,2-trifluoroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of difluorophenyl oxides.

    Reduction: Formation of difluorophenyl amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)amine
  • 1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)carbamate
  • 1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)thiourea

Uniqueness

1-(2,6-Difluorophenyl)-3-(2,2,2-trifluoroethyl)urea is unique due to its specific combination of difluorophenyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5N2O/c10-5-2-1-3-6(11)7(5)16-8(17)15-4-9(12,13)14/h1-3H,4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRNICNPCSHNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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